

# Comprehensive Technical Guide: 3-Phenylmethoxy-2-methylpropan-1-amine

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## Compound of Interest

Compound Name: 3-(Benzyloxy)-2-methylpropan-1-amine

CAS No.: 114377-41-2

Cat. No.: B1517836

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## Executive Summary & Chemical Identity

3-Phenylmethoxy-2-methylpropan-1-amine (CAS: 114377-41-2) is a specialized bifunctional building block used primarily in medicinal chemistry and organic synthesis. Structurally, it consists of a propyl amine backbone substituted with a methyl group at the C2 position and a benzyloxy (phenylmethoxy) protecting group at the C3 position.

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly as a stable "linker" motif in PROTAC (Proteolysis Targeting Chimera) development and as a chiral scaffold for peptidomimetics. Its value lies in the orthogonal reactivity of the primary amine (nucleophilic) and the benzyl ether (stable protecting group, removable via hydrogenolysis).

## Nomenclature & Synonyms

The following table consolidates the various identifiers used across academic literature and commercial databases to ensure precise procurement and database searching.

Naming Convention	Synonym / Identifier
Common Name	3-(Benzyloxy)-2-methylpropan-1-amine
IUPAC Name	3-phenylmethoxy-2-methylpropan-1-amine
Systematic Name	1-Propanamine, 2-methyl-3-(phenylmethoxy)-
Inverted Name	2-Methyl-3-(benzyloxy)propylamine
CAS Number	114377-41-2 (Free base)1197466-21-9 (Hydrochloride salt)
Molecular Formula	
Molecular Weight	179.26 g/mol
SMILES	<chem>CC(CN)COc1ccccc1</chem>

## Chemical Properties & Specifications

Researchers must verify these physicochemical parameters to ensure the integrity of the starting material before initiating synthesis.

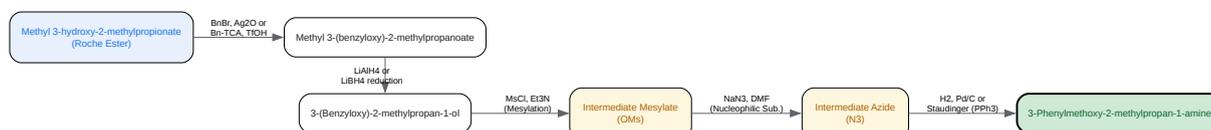
Property	Value	Note
Appearance	Colorless to pale yellow oil	Amines oxidize/darken upon air exposure.
Boiling Point	~260°C (Predicted)	High boiling point due to H-bonding.
Density	0.98 ± 0.06 g/cm <sup>3</sup>	Predicted.
pKa	~9.5 - 10.5	Typical for primary alkyl amines.
LogP	1.8 - 2.1	Moderately lipophilic due to the benzyl group.
Solubility	Soluble in DCM, MeOH, DMSO	Limited solubility in water (free base).

## Synthesis & Production Protocols

The synthesis of 3-phenylmethoxy-2-methylpropan-1-amine is typically achieved through a convergent pathway starting from 2-methyl-1,3-propanediol or the chiral Roche ester (Methyl 3-hydroxy-2-methylpropionate) if stereochemistry is required.

### Pathway Visualization (Graphviz)

The following diagram illustrates the standard synthetic route via the "Mesylate-Azide" pathway, which is preferred for its high yield and scalability.



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Figure 1: Step-wise synthetic pathway from Roche Ester to the target amine, preserving chirality if required.

### Detailed Experimental Protocol

Step 1: Benzylation of the Hydroxy Ester Reference Standard: Organic Syntheses, Vol. 85, p. 10 (2008) [1]

- Reagents: Methyl 3-hydroxy-2-methylpropionate (1.0 eq), Benzyl trichloroacetimidate (1.1 eq), Triflic acid (cat.).
- Procedure: Dissolve the hydroxy ester in cyclohexane/DCM. Add benzyl trichloroacetimidate. [1] Add catalytic triflic acid at 0°C. Warm to RT and stir for 12h.
- Workup: Quench with NaHCO<sub>3</sub>, extract with hexane, and purify via silica gel chromatography.

- Yield: Expect 85-90%.

#### Step 2: Reduction to Alcohol

- Reagents: LiAlH<sub>4</sub> (1.2 eq) in dry THF.
- Procedure: Add the benzylated ester dropwise to a suspension of LiAlH<sub>4</sub> at 0°C. Reflux for 2h.
- Workup: Fieser quench (H<sub>2</sub>O, 15% NaOH, H<sub>2</sub>O). Filter precipitate. Concentrate filtrate.[1][2]

#### Step 3: Conversion to Amine (Mesylate/Azide Route)

- Mesylation: Treat the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et<sub>3</sub>N) in DCM at 0°C to form the mesylate.
- Azidation: React the crude mesylate with Sodium Azide (NaN<sub>3</sub>) in DMF at 60°C for 4-6h. Caution: Azides are potentially explosive; use a blast shield.
- Reduction:
  - Option A (Staudinger): Treat azide with Triphenylphosphine (PPh<sub>3</sub>) in THF/Water.
  - Option B (Hydrogenation): H<sub>2</sub> (1 atm), Pd/C (5%) in MeOH. Note: Prolonged hydrogenation may cleave the benzyl ether; monitor carefully.

## Analytical Characterization

To validate the identity of 3-phenylmethoxy-2-methylpropan-1-amine, researchers should look for the following spectral signatures.

### Proton NMR ( NMR)

Solvent:

, 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment
7.25 - 7.35	Multiplet	5H	Aromatic protons (Phenyl group)
4.50	Singlet	2H	Benzylic ( )
3.35 - 3.45	Multiplet	2H	Ether ( )
2.65 - 2.75	Doublet/Multiplet	2H	Amine ( )
1.85	Multiplet	1H	Methine CH ( )
1.40	Broad Singlet	2H	Amine protons ( ), exchangeable
0.95	Doublet	3H	Methyl group ( )

## Mass Spectrometry (MS)

- Method: ESI-MS (Positive Mode)
- Expected Ion:

= 180.14 m/z

- Fragment Ions:
  - 91 m/z (Tropylium ion, characteristic of benzyl groups).
  - 149 m/z (Loss of  
  
).

## Applications in Drug Development

This molecule is not typically a drug itself but a high-value linker and scaffold.

- PROTAC Linkers: The propyl chain provides a defined spatial separation between the E3 ligase ligand (e.g., VHL or Cereblon binder) and the target protein ligand. The methyl group introduces rigidity and chirality, which can improve the permeability and metabolic stability of the final PROTAC molecule compared to linear alkyl chains.
- Peptidomimetics: The chiral variant (derived from Roche ester) is used to synthesize gamma-amino acids or modified peptide backbones that resist proteolytic degradation.
- Fragment-Based Drug Discovery (FBDD): The benzyl ether can be deprotected (H<sub>2</sub>/Pd) to reveal a hydroxyl group, allowing for further diversification (e.g., cyclization to form morpholines or oxazepines).

## References

- Organic Syntheses. "Methyl (R)-(-)-3-Benzyloxy-2-Methyl Propanoate".<sup>[1]</sup> Org.<sup>[2]</sup>[<sup>3]</sup> Synth.2008, 85, 10-14.
- National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7130784, 3-(Benzyloxy)propan-1-amine (Analogous Structure)". PubChem.
- BenchChem. "Synthesis of N-benzyl-2-methylpropan-1-imine (Precursor Protocols)".
- Royal Society of Chemistry. "Supplementary Information: Synthesis of 3-arylpropanamides". RSC Advances. (Note: Representative spectral data for similar aryl-propanamines).

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## Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents \[patents.google.com\]](#)
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